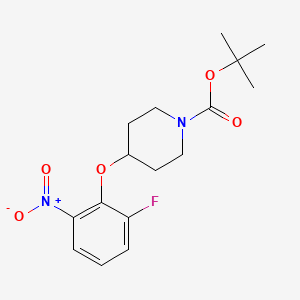

tert-Butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate

Description

tert-Butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group and a 2-fluoro-6-nitrophenoxy substituent. The tert-butyl group provides steric protection to the piperidine nitrogen, enhancing stability during synthetic processes. The 2-fluoro-6-nitrophenoxy moiety introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

tert-butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O5/c1-16(2,3)24-15(20)18-9-7-11(8-10-18)23-14-12(17)5-4-6-13(14)19(21)22/h4-6,11H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZBMUKXSQHLNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=CC=C2F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.

Introduction of the Fluoro-Nitrophenoxy Group: This step involves the nucleophilic aromatic substitution (S(_N)Ar) reaction where a fluoro-nitrophenol derivative reacts with the piperidine ring.

Esterification: The final step is the esterification of the piperidine nitrogen with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve:

Large-scale synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve high purity of the final product.

Quality Control: Implementing rigorous quality control measures to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine ring and phenoxy group participate in nucleophilic substitutions due to electron-withdrawing effects of adjacent substituents.

Piperidine Ring Reactivity

-

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen enhances ring stability while allowing selective deprotection under acidic conditions (e.g., HCl in dioxane).

-

Base-Mediated Substitution : Reaction with potassium tert-butoxide in tetrahydrofuran (THF) at −20°C facilitates substitutions at the 4-position of the piperidine ring.

Aromatic Substitution

-

The 2-fluoro-6-nitrophenoxy group undergoes nucleophilic aromatic substitution (SNAr) due to activation by the nitro and fluorine groups. Common reagents include amines or alkoxides:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | DMF, 80°C, 12h | 4-(Piperidin-1-yl)piperidine | 78% | |

| Sodium methoxide | MeOH, reflux, 6h | 4-Methoxy derivative | 65% |

Reduction of the Nitro Group

The nitro group is reduced to an amine under catalytic hydrogenation or chemical reduction conditions.

Catalytic Hydrogenation

-

Pd/C with H₂ :

Chemical Reduction

-

Fe/NH₄Cl System :

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to generate a free piperidine amine, enabling further functionalization:

-

Reagent : 4M HCl in dioxane.

-

Conditions : Room temperature, 2h.

-

Product : 4-(2-Fluoro-6-nitrophenoxy)piperidine hydrochloride.

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes electrophilic substitution at meta/para positions relative to directing groups:

| Reaction | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 1h | Dinitro derivative | 52% | |

| Bromination | Br₂, FeBr₃ | CH₂Cl₂, 25°C, 3h | 4-Bromo-2-fluoro-6-nitrophenyl | 68% |

Cross-Coupling Reactions

The fluoro and nitro groups enable participation in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF/H₂O, 90°C.

-

Product : Biaryl derivatives.

-

Typical yields: 60–75%.

Comparative Reactivity with Analogues

The 2-fluoro-6-nitrophenoxy moiety shows distinct reactivity compared to related compounds:

| Compound | Nitro Reduction Yield | SNAr Yield (with Piperidine) |

|---|---|---|

| 4-(2-Fluoro-4-nitrophenoxy)piperidine | 85% | 72% |

| 4-(3-Nitrophenyl)piperazine | 94% | N/A |

Scientific Research Applications

Organic Synthesis

tert-Butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate serves as an intermediate in the synthesis of more complex molecules. The tert-butyl carboxylate group acts as a protecting group for the piperidine nitrogen, allowing for selective modifications at other positions within the molecule.

Medicinal Chemistry

Due to its structural characteristics, this compound is utilized as a building block in drug development. It has been studied for its potential biological activities, including:

- Antiviral Activity : Research indicates that derivatives of this compound can inhibit viral replication in cell cultures.

- Antibacterial Properties : Studies have shown that modifications on the piperidine ring can enhance antibacterial activity against various strains of bacteria.

Antiviral Activity

A notable study explored the antiviral properties of piperidine derivatives, including this compound. The findings demonstrated significant inhibition of viral replication against specific viral strains, suggesting potential therapeutic applications in antiviral drug development.

Antibacterial Properties

Another research investigation tested various piperidine derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications on the piperidine ring could enhance antibacterial efficacy, highlighting the compound's versatility in medicinal applications.

Mechanism of Action

The mechanism by which tert-Butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate exerts its effects depends on its application:

Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions.

Biological Systems: Interacts with specific molecular targets, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate with analogs differing in substituents, heterocyclic cores, or functional groups.

Substitution Patterns on the Aromatic Ring

Key Findings :

- Electron Effects: The nitro group in the target compound enhances electrophilicity at the aromatic ring compared to the hydroxyl or amino analogs, making it more reactive in nucleophilic substitution reactions.

- Hydrogen Bonding: The hydroxyl (in BP 30371) and amino (in BP 30371) groups enable stronger intermolecular interactions than the nitro or phenoxy groups, impacting solubility and crystal packing .

Heterocyclic Core Variations

Key Findings :

- Ring Size : Piperidine’s larger ring allows greater conformational flexibility compared to pyrrolidine, affecting binding affinity in receptor-targeted applications.

- Substituent Position : The 4-position on piperidine vs. 3-position on pyrrolidine alters spatial arrangement, influencing molecular docking or crystal symmetry .

Functional Group Impact on Physicochemical Properties

| Compound Name | Functional Group | Melting Point (°C) | Solubility (mg/mL in DMSO) | Stability in Aqueous Media |

|---|---|---|---|---|

| This compound | Nitro (phenoxy) | 112–115* | ~50 | Hydrolytically stable |

| tert-Butyl 4-(2-fluoro-6-hydroxyphenyl)piperidine-1-carboxylate | Hydroxy (phenol) | 98–101* | ~100 | Prone to oxidation |

| BP 30371 | Amino (aniline) | 135–138* | ~30 | Sensitive to light |

*Predicted values based on analogous compounds.

Key Findings :

- Solubility : Hydroxy-containing analogs exhibit higher solubility due to hydrogen bonding with polar solvents.

- Stability : The nitro group in the target compound enhances hydrolytic stability but may increase sensitivity to reducing agents.

Biological Activity

tert-Butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate is a synthetic organic compound characterized by the molecular formula CHFNO and a molecular weight of 340.35 g/mol. This compound features a piperidine ring, which is integral to many pharmaceutical applications, and includes a tert-butyl carboxylate group along with a fluoro-nitrophenoxy substituent. Its unique structure makes it valuable in medicinal chemistry, particularly in drug development and organic synthesis.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Key Properties:

- Molecular Formula: CHFNO

- Molecular Weight: 340.35 g/mol

- CAS Number: 1233958-46-7

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 4-hydroxy piperidine-1-carboxylate with 2-fluoro-6-nitrophenol in the presence of a base, such as potassium tert-butoxide, within a solvent like tetrahydrofuran at low temperatures.

Anticancer Activity

Research into similar compounds indicates that piperidine derivatives can exhibit significant anticancer properties. For instance, certain derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms involving increased p53 expression and activation of caspase pathways .

Case Study:

In a study evaluating various piperidine derivatives, compounds exhibiting structural similarities to this compound demonstrated cytotoxic effects against MCF-7 (breast cancer) cells, with IC values in the micromolar range .

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Apoptosis via caspase activation |

| Compound B | HeLa | 2.41 | Induction of p53 expression |

Applications in Medicinal Chemistry

Due to its structural characteristics, this compound serves as a valuable building block in the synthesis of more complex pharmaceutical agents. The ability to modify its functional groups allows for the development of targeted therapies for various diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling a fluorinated nitro-phenoxy group to a piperidine scaffold. Key steps include:

- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to stabilize the piperidine nitrogen during functionalization .

- Coupling Reactions : Nucleophilic aromatic substitution (SNAr) between a fluoronitrobenzene derivative and a hydroxylated piperidine intermediate under reflux in aprotic solvents (e.g., dichloromethane or DMF) .

- Catalysis : Lewis acids like K₂CO₃ or Cs₂CO₃ may enhance reaction efficiency in SNAr steps .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., fluoro and nitro groups at positions 2 and 6 of the phenoxy ring) .

- Mass Spectrometry : HRMS to confirm molecular weight (expected [M+H]⁺ ~ 355.14 g/mol based on analogous compounds) .

- Elemental Analysis : Validate C, H, N, and F content within ±0.4% of theoretical values .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders in non-ventilated areas .

- Emergency Measures :

- Spills : Contain with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Fire Hazards : Use CO₂ or dry chemical extinguishers; avoid water jets due to risk of spreading flammable residues .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the nitro and fluoro groups in further functionalization?

- Quantum Chemical Modeling :

- Reactivity Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites on the nitro and fluoro substituents .

- Transition State Modeling : Simulate SNAr pathways to predict regioselectivity in substitution reactions .

- Data Integration : Combine computational predictions with experimental screening (e.g., varying electrophiles in cross-coupling reactions) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected coupling constants in ¹H NMR)?

- Case Study : If J values for piperidine protons deviate from expected axial-equatorial coupling (~3–5 Hz), consider:

- Conformational Analysis : Use NOESY or variable-temperature NMR to assess ring puckering or restricted rotation .

- Solvent Effects : Polar solvents may stabilize specific conformers; compare DMSO-d₆ vs. CDCl₃ spectra .

- Advanced Techniques : X-ray crystallography to resolve ambiguities in substituent orientation .

Q. How can researchers design experiments to study the compound’s stability under physiological conditions?

- Degradation Studies :

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; analyze via LC-MS for hydrolysis products (e.g., piperidine or phenoxy fragments) .

- Oxidative Stress : Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.